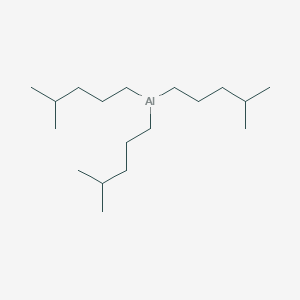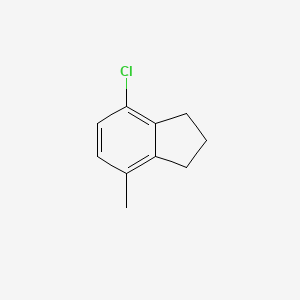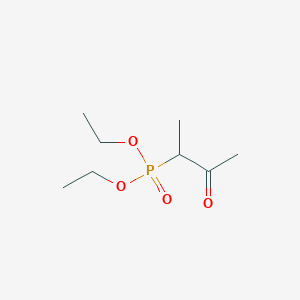
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester is an organophosphorus compound with the molecular formula C8H17O4P It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a 1-methyl-2-oxopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate ketone, such as 1-methyl-2-oxopropane, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques to isolate the product from reaction by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in the formation of new esters or other functionalized derivatives.
科学的研究の応用
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.
作用機序
The mechanism by which phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phosphonic acid, which then interacts with specific molecular pathways. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: This compound has a phenylmethyl group instead of a 1-methyl-2-oxopropyl group, leading to different chemical and biological properties.
Phosphonic acid, (1-methyl-2-oxo-3-phenylpropyl)-, diethyl ester: The presence of a phenyl group in the structure can significantly alter its reactivity and applications.
特性
CAS番号 |
1066-91-7 |
|---|---|
分子式 |
C8H17O4P |
分子量 |
208.19 g/mol |
IUPAC名 |
3-diethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(4)7(3)9/h8H,5-6H2,1-4H3 |
InChIキー |
KMJCWEYBVMRBAX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C)C(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



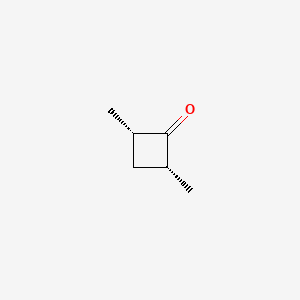
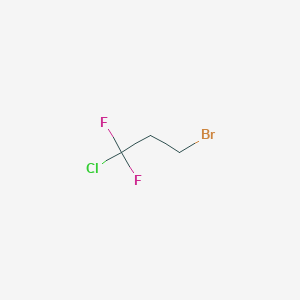
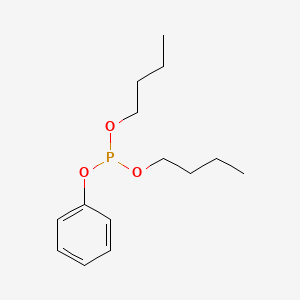
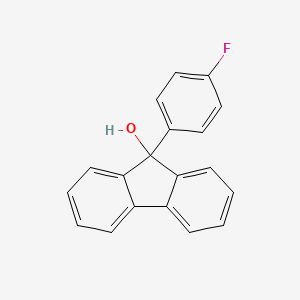
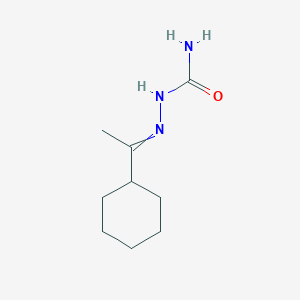

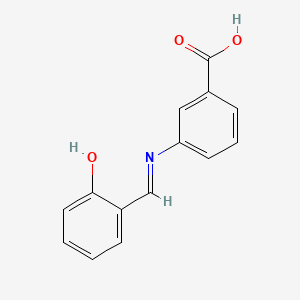
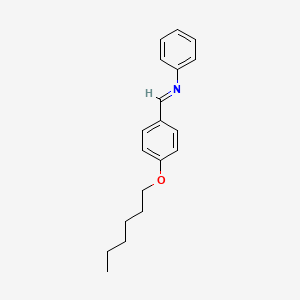
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)


